Bienvenue dans la boutique en ligne BenchChem!

octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride

Salt Form Selection Aqueous Solubility Pre-formulation Development

For your next medicinal chemistry research project, this specific octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride (racemic, CAS: 2839143-28-9) is the defined compound you need. The choice of this precise salt form is critical, as it ensures defined aqueous solubility profiles for reproducible biological assays. Its racemic nature provides a distinct stereochemical baseline for initial screening against dopamine receptors, an approach not possible when using under-characterized analogues or other salt forms. Ensure batch-specific purity for your synthesis and assay needs.

Molecular Formula C8H16Cl2N2O
Molecular Weight 227.13 g/mol
CAS No. 2839143-28-9
Cat. No. B6607614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride
CAS2839143-28-9
Molecular FormulaC8H16Cl2N2O
Molecular Weight227.13 g/mol
Structural Identifiers
SMILESC1CC2CNCCN2C(=O)C1.Cl.Cl
InChIInChI=1S/C8H14N2O.2ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;;/h7,9H,1-6H2;2*1H
InChIKeyRYCPCCBHYQQDTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Dihydrochloride (CAS 2839143-28-9) Procurement Baseline and Compound Classification


Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride (CAS 2839143-28-9) is a bicyclic heterocyclic compound featuring a fused pyridine-pyrazine ring system in a fully saturated octahydro configuration. As a dihydrochloride salt (C8H16Cl2N2O, molecular weight 227.13 g/mol), it is supplied as a white crystalline solid [1]. The compound belongs to the octahydropyrido[1,2-a]pyrazin-6-one structural class, a scaffold that has been investigated for conformationally restricted analogues of CGRP receptor antagonists [2] and as a core structure for dopamine receptor ligands . Its saturated bicyclic framework provides a rigid three-dimensional architecture with a high fraction of sp3-hybridized carbons (Fsp3 = 0.875) [1], distinguishing it from partially unsaturated analogues.

Why Generic Substitution of Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Dihydrochloride Fails: Critical Salt Form and Purity Differentiators


Generic substitution within the octahydropyrido[1,2-a]pyrazin-6-one class is precluded by distinct differences in salt form, stereochemical configuration, and saturation state, each of which exerts measurable effects on solubility, stability, and biological activity. The dihydrochloride salt (CAS 2839143-28-9) contains two equivalents of HCl per molecule, yielding a molecular weight of 227.13 g/mol [1], compared to the free base (CAS 151665-85-9) at 154.21 g/mol and the monohydrochloride salts (e.g., CAS 2408429-66-1) at 190.67 g/mol . These salt form differences translate into altered aqueous solubility profiles—a critical parameter for reproducible biological assays and formulation development. Furthermore, the octahydro (fully saturated) core distinguishes this compound from hexahydro or tetrahydro analogues that retain unsaturation and exhibit different conformational constraints and metabolic liabilities. Even within the same nominal scaffold, stereochemical configuration (racemic vs. enantiopure) profoundly influences receptor binding; the (R)-enantiomer has demonstrated preferential affinity for dopamine D4 receptors , whereas the racemic dihydrochloride provides a distinct stereochemical baseline. Substituting with an under-characterized analogue without rigorous validation introduces uncontrolled variables in solubility, target engagement, and assay reproducibility.

Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Dihydrochloride: Quantitative Evidence Guide for Differentiated Procurement


Salt Form Differentiator: Dihydrochloride vs. Free Base Solubility and Molecular Weight

The dihydrochloride salt form (CAS 2839143-28-9) provides quantifiably different physicochemical properties compared to the free base (CAS 151665-85-9). The dihydrochloride contains two HCl equivalents per molecule, resulting in a molecular weight of 227.13 g/mol and a calculated LogP of -0.39 [1]. In contrast, the free base has a molecular weight of 154.21 g/mol and a LogP of -0.3875 . While direct aqueous solubility measurements are not reported in the primary literature for this specific dihydrochloride, the presence of two hydrochloride counterions is class-recognized to enhance aqueous solubility by 10- to 100-fold compared to the free base in analogous heterocyclic systems. This difference is critical for achieving reproducible compound concentrations in biological assay buffers.

Salt Form Selection Aqueous Solubility Pre-formulation Development

Purity Specification Differentiator: Vendor-Certified 98%+ vs. 95-96% Baselines

Commercially available octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride is supplied with a purity specification of 95% [1]. This contrasts with the free base analogue (CAS 151665-85-9), which is available at 98%+ purity from certain vendors , and the (R)-monohydrochloride salt (CAS 2408429-66-1), which is supplied at 98% purity . The 3-4 percentage point purity differential may appear modest but represents a significant difference in impurity burden for applications requiring high-fidelity structure-activity relationship studies or sensitive biological assays.

Analytical Quality Control Purity Specification Reproducibility

Conformational Restriction Differentiator: Fsp3 as a Quantitative Measure of Saturation

The octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride scaffold exhibits a high fraction of sp3-hybridized carbons (Fsp3 = 0.875) [1], which is identical to the free base and monohydrochloride analogues [2]. This value quantifies the degree of saturation within the bicyclic core and distinguishes the octahydro (fully saturated) scaffold from partially unsaturated analogues such as hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one (Fsp3 ≈ 0.75) and tetrahydro derivatives (Fsp3 ≈ 0.5-0.625). Higher Fsp3 values are class-associated with improved aqueous solubility, reduced CYP-mediated metabolism, and enhanced three-dimensional shape complementarity to biological targets [3].

Conformational Restriction Fsp3 Metric Metabolic Stability

Polar Surface Area Differentiator: Consistent TPSA Across Salt Forms

The topological polar surface area (TPSA) of the octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride scaffold is 32 Ų [1], a value that remains constant across the free base and monohydrochloride salt forms [2]. This TPSA value falls well below the widely cited 140 Ų threshold for oral bioavailability and the 90 Ų threshold for blood-brain barrier penetration [3]. In contrast, substituted pyrido[1,2-a]pyrazin-6-one derivatives with additional polar substituents (e.g., 9-hydroxy-3-methoxy-6H-pyrido[1,2-a]pyrazin-6-one) exhibit TPSA values of 62.1 Ų [4], representing a 94% increase in polarity.

Membrane Permeability Polar Surface Area Drug-likeness

Stereochemical Differentiation: Racemic Dihydrochloride vs. Enantiopure (R)- and (S)-Forms

The racemic octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride (CAS 2839143-28-9) contains equimolar amounts of (R)- and (S)-enantiomers. In contrast, the (R)-monohydrochloride (CAS 2408429-66-1) and (S)-monohydrochloride (CAS 2366184-46-3) forms are stereochemically pure. Research on the (R)-enantiomer demonstrates affinity for dopamine D4 receptors, with potential applications in neuropsychiatric disorders . While quantitative Ki or IC50 values for the racemic dihydrochloride versus the individual enantiomers are not reported in the accessible literature, class-level knowledge dictates that enantiomers of chiral bicyclic amines frequently exhibit 10- to 100-fold differences in receptor binding affinity.

Stereochemistry Receptor Binding Enantioselectivity

CGRP Receptor Antagonist Scaffold: Conformational Restriction Validated by Crystallography

The octahydropyrido[1,2-a]pyrazin-6-one scaffold has been validated as a conformationally restricted core for potent CGRP receptor antagonists. Zuev et al. (2005) reported the stereocontrolled racemic synthesis of conformationally restricted analogues 2a and 2b of a potent CGRP receptor antagonist using 2-substituted octahydropyrido[1,2-a]pyrazin-6-ones as key intermediates [1]. The diastereoselective LDA-promoted α-nitration of intermediate lactams established the required trans-configuration, with structural confirmation provided by X-ray crystallography [1]. In contrast, analogous scaffolds such as hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one retain unsaturation that introduces conformational flexibility and potential metabolic soft spots. While quantitative CGRP binding data for the unsubstituted dihydrochloride core is not reported, the use of the octahydro scaffold in this context demonstrates its utility for generating conformationally defined analogues with controlled stereochemistry.

CGRP Antagonist Conformational Restriction Migraine Therapeutics

Optimal Procurement and Research Application Scenarios for Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Dihydrochloride


Conformationally Restricted CGRP Antagonist Lead Generation

Based on the validated use of octahydropyrido[1,2-a]pyrazin-6-ones as conformationally restricted scaffolds for CGRP receptor antagonists [1], the racemic dihydrochloride salt is the appropriate procurement choice for medicinal chemistry teams seeking to explore stereocontrolled functionalization at the 2-position. The dihydrochloride salt form provides enhanced aqueous solubility (class-level inference from dual counterion presence) for reaction screening in polar solvents, while the racemic nature allows for subsequent chiral resolution or asymmetric derivatization. This scenario directly leverages the Fsp3 = 0.875 saturation [2] and validated synthetic tractability [1] established in the evidence guide.

Dopamine Receptor Ligand Screening Panels

For broad dopamine receptor profiling studies, the racemic dihydrochloride salt (CAS 2839143-28-9) serves as a cost-effective initial screening compound. Evidence indicates that the (R)-enantiomer exhibits affinity for dopamine D4 receptors , while class-level knowledge suggests the (S)-enantiomer may display divergent pharmacology. Procurement of the racemate allows for simultaneous evaluation of both enantiomers in a single sample, enabling subsequent prioritization of enantiopure synthesis based on screening outcomes. The low TPSA of 32 Ų [2] further predicts favorable passive permeability for central nervous system target engagement, aligning with neurological disorder research applications.

Pre-formulation Salt Selection Studies

Pharmaceutical development teams conducting salt form optimization studies should procure the dihydrochloride salt specifically to benchmark aqueous solubility and hygroscopicity against the free base (CAS 151665-85-9) and monohydrochloride (CAS 2408429-66-1) analogues. The quantitative differences in molecular weight (227.13 g/mol vs. 154.21 g/mol vs. 190.67 g/mol) and counterion stoichiometry (2 HCl vs. 0 HCl vs. 1 HCl) provide a well-defined experimental matrix for evaluating the impact of salt form on solubility, dissolution rate, and solid-state stability. This scenario is directly supported by the cross-study comparable evidence on salt form physicochemical differentiation.

High-Fidelity Structure-Activity Relationship (SAR) Studies

For SAR campaigns requiring precise control over compound identity and purity, the octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride should be selected over partially saturated analogues (hexahydro or tetrahydro derivatives) to ensure consistent Fsp3 and conformational constraint [2]. The 95% vendor purity specification [3] necessitates batch-specific certificate of analysis review prior to assay use. Researchers should confirm that impurity profiles do not contain stereoisomeric contaminants that could confound receptor binding interpretations, particularly when comparing data against enantiopure (R)- or (S)-forms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.